molecular formula C15H9Cl3N4S B12053499 5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-85-2

5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Katalognummer: B12053499
CAS-Nummer: 478254-85-2
Molekulargewicht: 383.7 g/mol
InChI-Schlüssel: WUEHFTDBRWREKB-UFWORHAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

The synthesis of 5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the chlorophenyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved are often studied through biochemical assays and molecular modeling.

Vergleich Mit ähnlichen Verbindungen

Compared to other triazole derivatives, 5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern. Similar compounds include:

    1,2,4-Triazole: The parent compound with a simpler structure.

    3-Chlorophenyl-1,2,4-triazole: A derivative with a single chlorophenyl group.

    3,4-Dichlorobenzylidene-1,2,4-triazole: A derivative with a dichlorobenzylidene group.

These compounds share some chemical properties but differ in their biological activities and applications.

Eigenschaften

CAS-Nummer

478254-85-2

Molekularformel

C15H9Cl3N4S

Molekulargewicht

383.7 g/mol

IUPAC-Name

3-(3-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl3N4S/c16-11-3-1-2-10(7-11)14-20-21-15(23)22(14)19-8-9-4-5-12(17)13(18)6-9/h1-8H,(H,21,23)/b19-8+

InChI-Schlüssel

WUEHFTDBRWREKB-UFWORHAWSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.